

# ODM-204 and the Androgen Receptor Signaling Axis: A Technical Guide

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## Compound of Interest

Compound Name: ODM-204

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## Introduction

**ODM-204**, a novel nonsteroidal small molecule, emerged as a promising therapeutic agent for castration-resistant prostate cancer (CRPC) by uniquely targeting two critical nodes of the androgen receptor (AR) signaling axis. This document provides an in-depth technical overview of **ODM-204**, summarizing its mechanism of action, preclinical efficacy, and clinical findings. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development. Although **ODM-204**'s clinical development was halted due to unfavorable pharmacokinetic properties, the extensive research conducted provides valuable insights into the dual inhibition of androgen synthesis and direct AR antagonism as a therapeutic strategy.

## Core Mechanism of Action: Dual Inhibition

**ODM-204** exerts its anti-tumor effects through a dual mechanism of action:

- **CYP17A1 Inhibition:** **ODM-204** is a potent inhibitor of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.<sup>[1][2]</sup> CYP17A1 catalyzes both the 17 $\alpha$ -hydroxylase and 17,20-lyase reactions, which are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, the precursors of testosterone and dihydrotestosterone (DHT).<sup>[3]</sup> By inhibiting CYP17A1,

**ODM-204** effectively reduces the production of androgens in the testes and adrenal glands, thereby depriving prostate cancer cells of the ligands required for AR activation.[3]

- **Androgen Receptor Antagonism:** In addition to inhibiting androgen synthesis, **ODM-204** directly and potently antagonizes the androgen receptor.[1][3] It binds to the AR with high affinity, preventing the binding of residual androgens and subsequent receptor activation.[3] This blockade inhibits AR nuclear translocation and the transcription of AR-responsive genes that are critical for prostate cancer cell growth and survival.[3]

This dual approach of simultaneously suppressing androgen production and blocking receptor activity is designed to achieve a more profound and durable inhibition of the AR signaling pathway, a key driver of CRPC progression.[4][5]

## Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of **ODM-204**, demonstrating its potency and efficacy in various in vitro and in vivo models.

Table 1: In Vitro Potency and Binding Affinity of **ODM-204**

Parameter	Value	Cell/System	Reference(s)
CYP17A1 Inhibition (IC <sub>50</sub> )	22 nM	Human Testicular Microsomes	[4][6]
Androgen Receptor Binding Affinity (K <sub>i</sub> )	47 nM	Rat Prostate Cytosolic Lysates	[4][6]

Table 2: In Vitro Efficacy of **ODM-204** in Prostate Cancer Cell Lines

Cell Line	Assay	Parameter	Value	Reference(s)
LNCaP	Cell Proliferation	IC <sub>50</sub>	170 nM	[4]
VCaP	Cell Proliferation	IC <sub>50</sub>	280 nM	[4]

Table 3: Efficacy of **ODM-204** against Mutated Androgen Receptors

AR Mutant	Assay	Parameter	Value	Reference(s)
AR (T877A)	AR Nuclear Translocation	IC <sub>50</sub>	95 nM	[4]
AR (W741L)	AR Nuclear Translocation	IC <sub>50</sub>	277 nM	[4]
AR (F876L)	AR Nuclear Translocation	IC <sub>50</sub>	6 nM	[4]

Table 4: In Vivo Efficacy of **ODM-204**

Model	Treatment	Outcome	Result	Reference(s)
VCaP Xenograft (Murine)	50 mg/kg/day (oral)	Tumor Growth Inhibition	66%	[4]
Sexually Mature Male Cynomolgus Monkeys	10-30 mg/kg (single oral dose)	Steroid Production	Dose-dependent inhibition of adrenal and testicular steroid production	[2]

## Clinical Trial Findings (Phase I - NCT02344017)

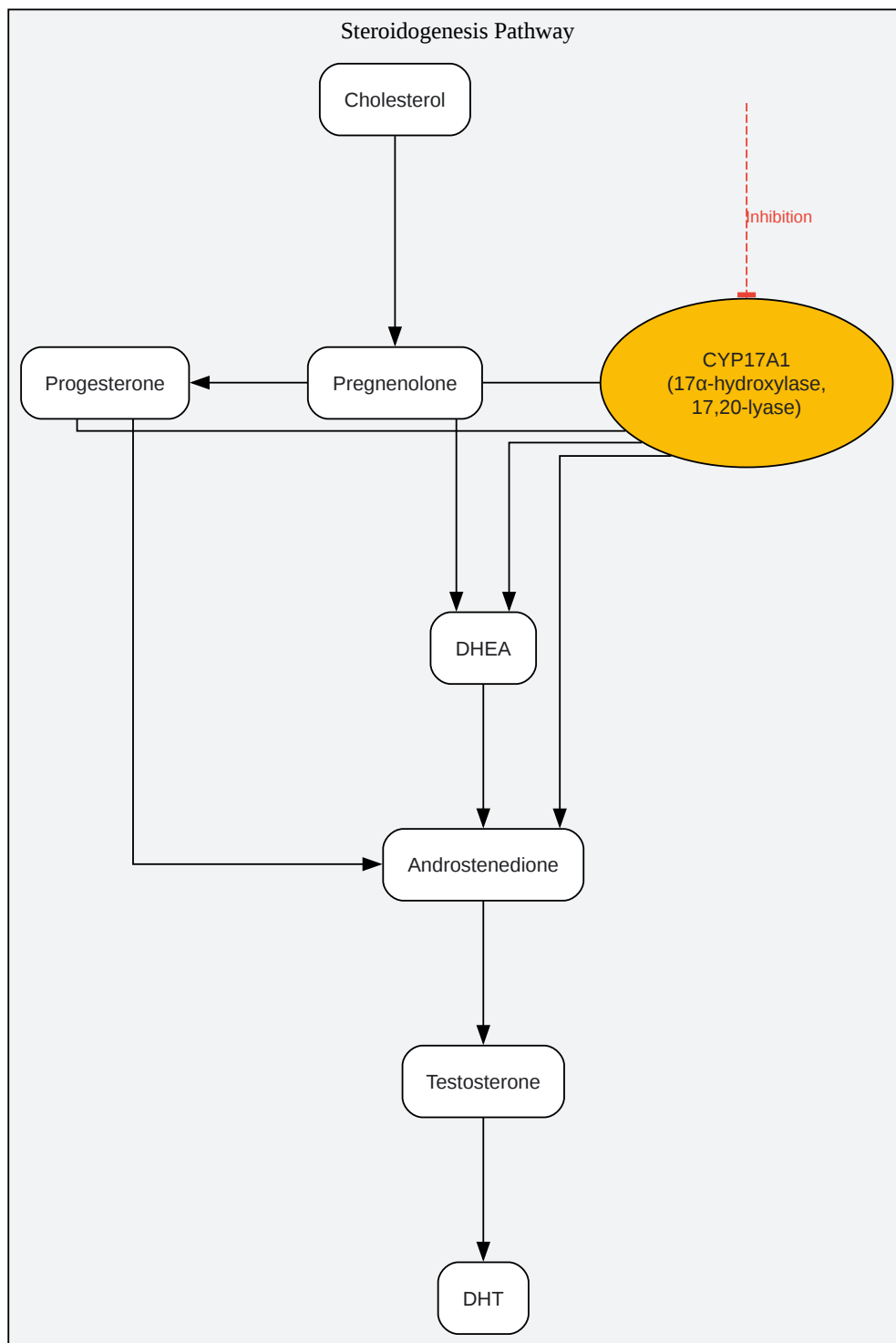
A Phase I dose-escalation study (DUALIDES) was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of **ODM-204** in patients with metastatic castration-resistant prostate cancer (mCRPC).[5][7]

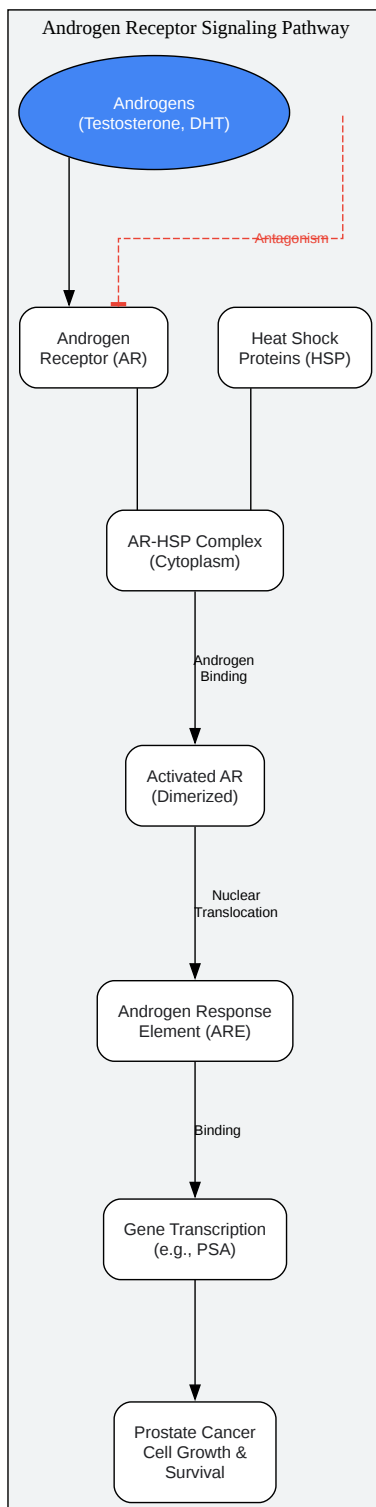
Table 5: Summary of Phase I Clinical Trial Results for **ODM-204**

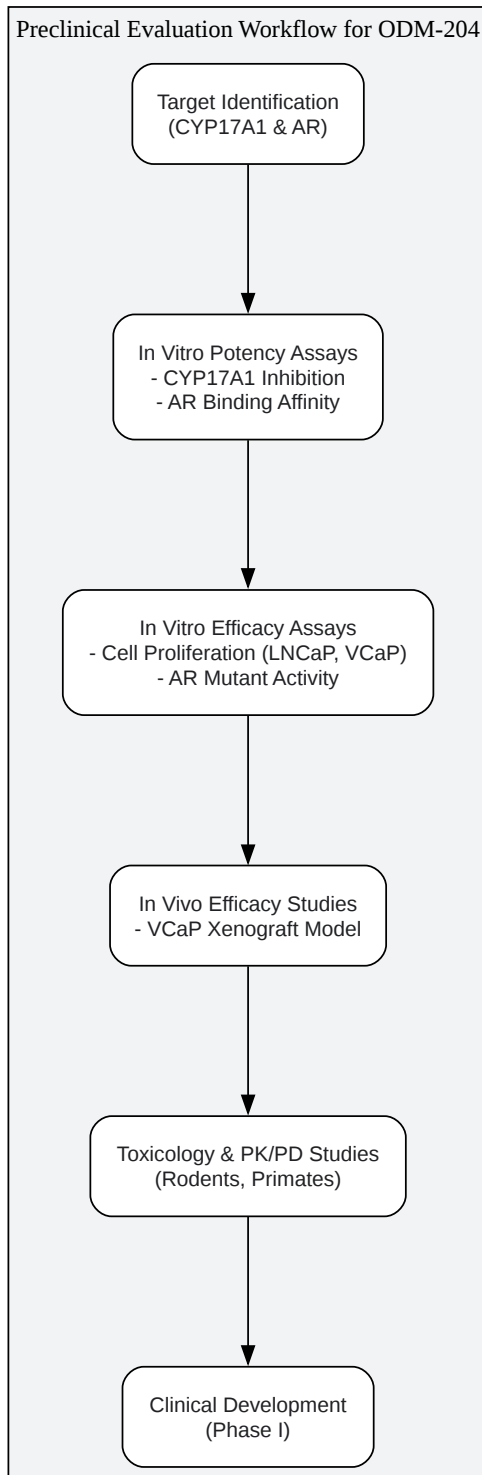
Parameter	Details	Reference(s)
Patient Population	23 patients with progressive mCRPC	[5]
Dose Levels	50, 100, 200, 300, 500 mg twice daily	[5]
Pharmacokinetics	- AUC and Cmax increased with dose up to 300 mg after a single dose.- Steady-state values on day 8 were unexpectedly decreased at higher doses.	[5]
Prostate-Specific Antigen (PSA) Response	- PSA decreases were seen in 7 (30%) patients.- 3 (13%) patients had a $\geq 50\%$ reduction from baseline at 12 weeks.	[5]
Safety and Tolerability	Generally well-tolerated. Most common adverse events were fatigue, nausea, decreased appetite, and diarrhea.	[5]
Development Status	Further development was halted due to unfavorable pharmacokinetic properties.	[1][7]

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by **ODM-204** and a general workflow for its preclinical evaluation.







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